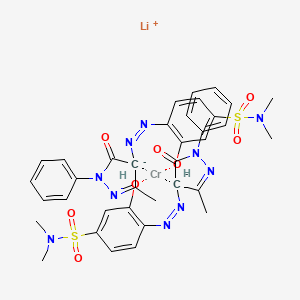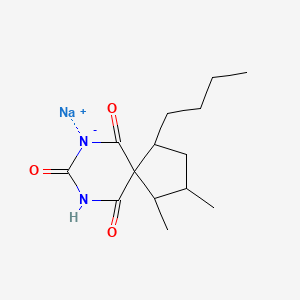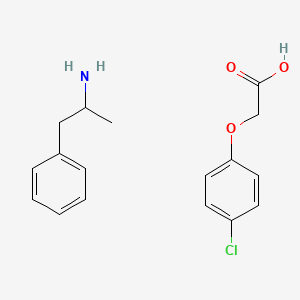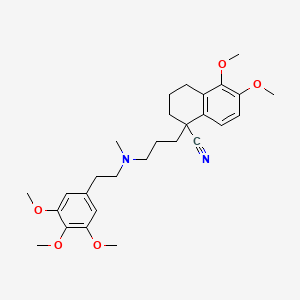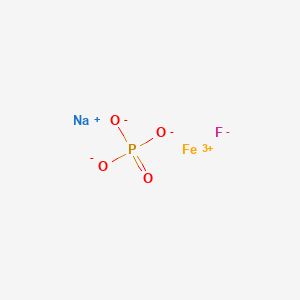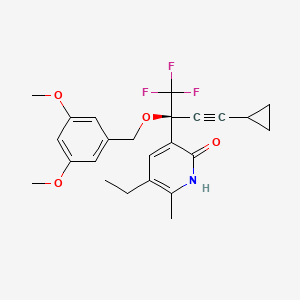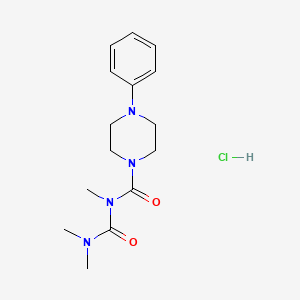
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a phenyl group, making it a versatile molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride involves several steps. One common method includes the reaction of piperazine with a suitable carboxylic acid derivative, followed by the introduction of the dimethylamino group and the phenyl group. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
化学反应分析
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
- 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
- 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and applications.
属性
CAS 编号 |
80712-20-5 |
|---|---|
分子式 |
C15H23ClN4O2 |
分子量 |
326.82 g/mol |
IUPAC 名称 |
N-(dimethylcarbamoyl)-N-methyl-4-phenylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H |
InChI 键 |
NMCUWUARFWJYQJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




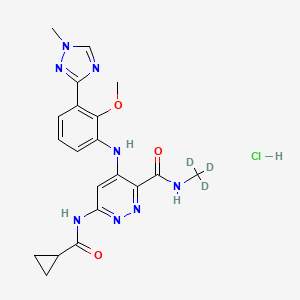
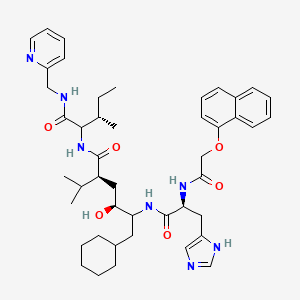
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
